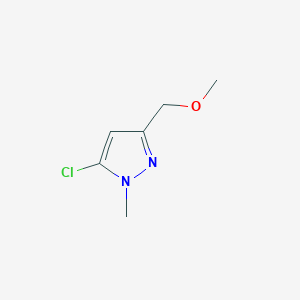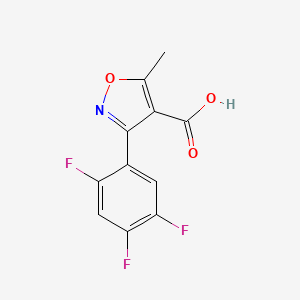![molecular formula C10H15N3Si B13680269 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine: is an organic compound with the molecular formula C9H13N3Si . It is a derivative of pyrazine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 3-position and a methyl group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethynylation: The ethynyl group is introduced using an ethynylating agent like ethynylmagnesium bromide.
Methylation: The methyl group is added via a methylation reaction using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
科学的研究の応用
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine: Similar structure but with a bromine atom at the 5-position instead of a methyl group.
5-Methyl-3-[(trimethylsilyl)ethynyl]pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trimethylsilyl and ethynyl groups enhances its reactivity and potential for diverse applications.
特性
分子式 |
C10H15N3Si |
|---|---|
分子量 |
205.33 g/mol |
IUPAC名 |
5-methyl-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-7-12-10(11)9(13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12) |
InChIキー |
AUQIXRHWDIBJSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C#C[Si](C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


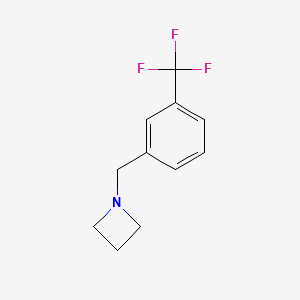

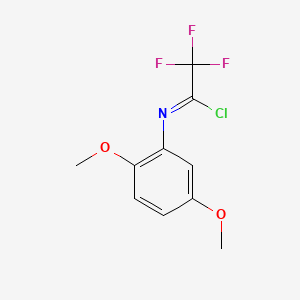
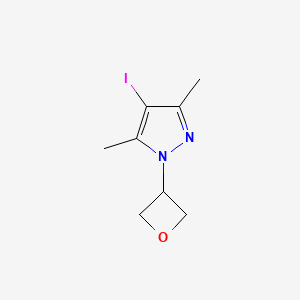
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
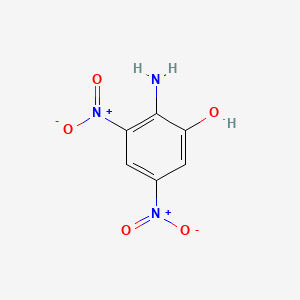

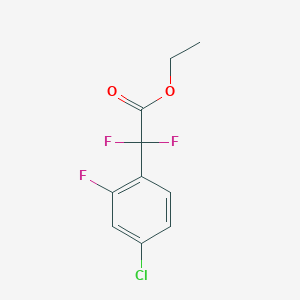
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
